molecular formula C11H19NO2 B579477 2-Aminodecahydronaphthalene-2-carboxylic acid CAS No. 18672-74-7

2-Aminodecahydronaphthalene-2-carboxylic acid

Cat. No. B579477
CAS RN: 18672-74-7
M. Wt: 197.278
InChI Key: FCWXRPOXFQYJOG-UHFFFAOYSA-N
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Description

2-Aminodecahydronaphthalene-2-carboxylic acid is a compound with the molecular formula C11H18O2 . It is also known as decahydronaphthalene-2-carboxylic acid . The compound has a molecular weight of 182.26 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Aminodecahydronaphthalene-2-carboxylic acid are not available, carboxylic acids generally undergo reactions such as decarboxylation, reduction to primary alcohols, and reactions with bases to form carboxylate salts .

Scientific Research Applications

  • Synthesis of Dopaminergic Drugs : 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a compound related to 2-Aminodecahydronaphthalene-2-carboxylic acid, has been synthesized as a dopaminergic drug (Göksu et al., 2006).

  • Synthesis of Neuroactive Compounds : Another synthesis method for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) starts from naphthalene-2,3-diol, demonstrating its utility in creating neuroactive compounds (Göksu et al., 2003).

  • Application in Lignan Derivatives Synthesis : A sequential Michael addition/enolate-nitrile coupling route was used for efficient synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives, applicable in the preparation of arylnaphthofuranone lignan derivatives (Kobayashi et al., 1997).

  • Kinetic Resolution in Enzymatic Processes : The kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B has been studied, illustrating the compound's relevance in enzymatic processes (Li et al., 2011).

  • Construction of Tetrahydronaphthalenes and Indanes : A study showed the use of a cooperative catalytic system for constructing tetrahydronaphthalenes and indanes containing quaternary centers, demonstrating the compound's utility in complex molecular synthesis (Liu et al., 2018).

  • Synthesis and Biological Activity of Polyfunctionally Substituted Derivatives : Research on the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing various moieties demonstrated their tumor inhibitory and antioxidant activity (Hamdy et al., 2013).

  • Synthesis of Lactones and Dihydronaphthalenes : A study focused on the facile synthesis of lactones and 3,4-dihydronaphthalene-2-carboxylic acid from methyl 2-isobutenylcinnamates, showing the compound's role in organic synthesis (Gowrisankar et al., 2004).

  • Synthesis of Tetrahydronaphthalene Lignan Esters : The synthesis of tetrahydronaphthalene lignan esters through intramolecular cyclization demonstrated their potential in inhibiting the growth of human tumor cell lines (Pinto et al., 2011).

  • Synthesis of 1,8-Naphthalimide Derivatives : A study on the synthesis and cytotoxic activity of 1,8-Naphthalimide derivatives with non-protein amino acids revealed their potential in treating certain tumor cell lines (Marinov et al., 2019).

  • Synthesis of Sphingosine-1-Phosphate Receptor Agonists : Research on the discovery of ceralifimod, a 1-Methyl-3,4-dihydronaphthalene-based sphingosine-1-phosphate receptor agonist, demonstrated its potential in treating autoimmune diseases (Kurata et al., 2017).

properties

IUPAC Name

2-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWXRPOXFQYJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659653
Record name 2-Aminodecahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminodecahydronaphthalene-2-carboxylic acid

CAS RN

18672-74-7
Record name 2-Aminodecahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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